N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide
Description
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide (CAS: 24522-41-6) is a fluorinated acetamide derivative characterized by a phenyl ring substituted with a chlorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. The cyanoacetamide moiety (-NH-C(=O)-CH₂-CN) provides a reactive site for further chemical modifications, making it a valuable intermediate in pharmaceutical and agrochemical synthesis . Its structural features, including electron-withdrawing groups (Cl and CF₃), enhance stability and influence interactions with biological targets, such as enzymes or receptors. This compound is commercially available through specialty chemical suppliers like Hairui Chem and CymitQuimica, where it is marketed for use in drug discovery and process development .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-8-2-1-6(16-9(17)3-4-15)5-7(8)10(12,13)14/h1-2,5H,3H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSCREVIYGDSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC#N)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation via Cyanoacetyl Chloride
The most widely documented method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with cyanoacetyl chloride under basic conditions. The process proceeds via nucleophilic acyl substitution:
$$
\text{4-Chloro-3-(trifluoromethyl)aniline} + \text{ClC(O)CH}_2\text{CN} \xrightarrow{\text{Base}} \text{N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide} + \text{HCl}
$$
Typical Conditions :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine (TEA) or pyridine, added dropwise at −10°C to 0°C.
- Yield : 85–92% after recrystallization from ethanol/water.
A critical optimization parameter is temperature control to minimize side reactions such as hydrolysis of the nitrile group. For instance, maintaining the reaction below 10°C reduces byproduct formation to <5%.
Coupling Agent-Mediated Synthesis
Alternative protocols employ carbodiimide coupling agents (e.g., DCC or EDC) to activate cyanoacetic acid before amide formation. This method avoids handling corrosive acyl chlorides:
$$
\text{4-Chloro-3-(trifluoromethyl)aniline} + \text{NCCH}_2\text{COOH} \xrightarrow{\text{DCC/DMAP}} \text{this compound}
$$
Advantages :
- Higher purity (>98% by HPLC) due to reduced chloride byproducts.
- Compatibility with heat-sensitive substrates.
Limitations :
- Longer reaction times (12–24 hours vs. 2–4 hours for acylation).
- Requires stoichiometric amounts of coupling agents, increasing cost.
Industrial-Scale Production and Process Optimization
Batch Reactor Protocols
Large-scale synthesis often uses batch reactors with the following parameters:
| Parameter | Optimal Value | Effect on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C | Minimizes decomposition |
| Solvent | Dichloromethane | Enhances reactant solubility |
| Molar Ratio (Aniline:Acyl Chloride) | 1:1.05 | Prevents excess acyl chloride |
| Stirring Rate | 400–600 rpm | Ensures homogeneous mixing |
Phase transfer catalysts (e.g., tetrabutylammonium hydrogensulfate) improve interfacial reactions in biphasic systems, boosting yields to 90–95%.
Continuous Flow Synthesis
Emerging approaches adopt continuous flow systems for improved safety and efficiency:
- Residence Time : 10–15 minutes at 25°C.
- Throughput : 1.2 kg/hour with >99% conversion.
- Purification : In-line liquid-liquid extraction removes unreacted aniline.
Intermediate Characterization and Quality Control
Key Intermediates
Analytical Data
This compound :
- Melting Point : 142–144°C.
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, NH), 7.82 (d, $$J = 8.4$$ Hz, 1H), 7.68 (d, $$J = 8.4$$ Hz, 1H), 3.98 (s, 2H, CH$$2$$), 2.51 (s, 1H, CN).
- HPLC Purity : 99.5% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Direct Acylation | 92 | 98.5 | 120 | High |
| Coupling Agent | 88 | 99.2 | 210 | Moderate |
| Continuous Flow | 95 | 99.8 | 180 | High |
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Reduction: Conversion of the cyano group to primary amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide":
Selective Androgen Receptor Modulators (SARMs)
- Hormonal Male Contraception One study characterized the pharmacologic effects of (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23) in male rats as an animal model for hormonal male contraception .
- S-23 showed high binding affinity and was identified as a full agonist in vitro .
- In castrated male rats, the ED50 of S-23 in the prostate and levator ani muscle was 0.43 and 0.079 mg/d, respectively .
- In intact male rats, S-23 suppressed LH levels and decreased prostate size, but increased the size of the levator ani muscle .
- S-23, combined with estradiol benzoate, showed biphasic effects on androgenic tissues and spermatogenesis by suppressing serum concentrations of LH and FSH. After treatment, infertility was fully reversible .
- S-23 increased bone mineral density and lean mass but reduced fat mass in a dose-dependent manner .
EPAC Antagonists
N′-phenyl-acetohydrazonoyl cyanide EPAC antagonists were synthesized and evaluated to optimize properties of a previously identified high-throughput (HTS) hit .
* Structure–activity relationship (SAR) analysis led to the discovery of more active EPAC antagonists .
* These inhibitors may serve as valuable pharmacological probes to facilitate efforts in elucidating the biological functions of EPAC and developing potential novel therapeutics against human diseases .
Synthesis of Phenyl Isocyanate
- 4-chloro-3- (trifluoromethyl) phenylisocyanate is synthesized using o-chlorotrifluoromethyl benzene as a starting material .
Insecticides
N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1 H-pyrazol-5-yl)-2-phenylacetamide is used as a phenylpyrazole insecticide .
* Bioactivity results showed that the activity of N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1 H-pyrazol-5-yl)-2-phenylacetamide against Plutella xylostella is better than that of fipronil .
Rice Blast Fungicides
- N-benzyl-a-cyanoacetamide derivatives and related compounds were prepared and evaluated as systemic rice blast fungicides .
Antibacterial Agents
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. For instance, it may inhibit histone acetyltransferase activity, thereby affecting gene expression and cellular functions .
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-cyanoacetamide (CAS: N/A)
- Structure: Lacks the 3-CF₃ group but retains the 4-Cl and cyanoacetamide backbone.
- This compound is used in synthesizing heterocycles but shows diminished bioactivity in antimicrobial assays relative to CF₃-containing derivatives .
2-Chloro-N-(4-fluorophenyl)acetamide
- Structure: Features a 4-F substituent instead of 4-Cl and lacks the cyano group.
- This compound serves as a precursor for quinoline and piperazinedione derivatives, highlighting its versatility in heterocycle synthesis .
N-[4-(Aminosulfonyl)phenyl]-2-cyanoacetamide
- Structure : Replaces 3-CF₃ and 4-Cl with a sulfonamide (-SO₂NH₂) group at the 4-position.
- Impact : The sulfonamide group increases solubility in polar solvents and enhances antimicrobial activity. It is a key intermediate for synthesizing thiazole, pyridone, and chromene derivatives with demonstrated efficacy against pathogens like E. coli and S. aureus .
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide (CAS: 900641-80-7)
- Structure: Adds a furan-methylamino (-NH-CH₂-furan) side chain to the cyanoacetamide core.
- This derivative is explored in medicinal chemistry for its enhanced pharmacokinetic properties .
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide, often referred to as CTPB, is a compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and potential therapeutic applications. This article delves into its mechanism of action, pharmacological effects, and relevant research findings.
Target of Action
The primary target of CTPB is the p300 histone acetyltransferase (HAT) . This enzyme plays a crucial role in the regulation of gene expression through histone acetylation, thereby influencing various cellular processes including cell cycle control, differentiation, and apoptosis.
Mode of Action
CTPB selectively activates p300 HAT activity, leading to increased acetylation of histones. This modification can alter chromatin structure and accessibility, facilitating or inhibiting the transcription of specific genes.
Pharmacokinetics
CTPB exhibits solubility in solvents such as ethanol, DMSO, and dimethylformamide, which may influence its efficacy and stability in biological systems. Understanding its pharmacokinetic properties is essential for determining its potential therapeutic applications.
Antibacterial and Antifungal Activity
Research has demonstrated that compounds with similar structures to CTPB exhibit significant antibacterial and antifungal properties. For instance, a study evaluated various derivatives against common pathogens and found varying degrees of activity. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives were more potent than traditional antibiotics .
| Compound | E. coli (µg/mL) | S. aureus (µg/mL) | C. albicans (µg/mL) |
|---|---|---|---|
| CTPB | 100 | 62.5 | 250 |
| Derivative A | 125 | 125 | >1000 |
| Derivative B | 250 | 100 | 500 |
Case Studies
- Enzyme Inhibition Studies : In vitro studies have shown that CTPB can inhibit the activity of various enzymes involved in bacterial resistance mechanisms, suggesting its potential as a lead compound for developing new antibacterial agents .
- Cancer Research : In cellular models, CTPB has been observed to induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic factors through its action on p300 HAT .
Research Applications
CTPB is being explored for multiple applications:
- Medicinal Chemistry : As an intermediate in synthesizing pharmaceuticals with therapeutic potential.
- Agrochemicals : Investigated for its bioactive properties that could lead to the development of new herbicides and pesticides.
- Materials Science : Its unique chemical structure is being studied for applications in creating materials with enhanced thermal stability and resistance to degradation.
Q & A
Q. What are the standard synthetic routes for N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves sequential substitution, reduction, and condensation steps. Key methodologies include:
- Substitution : Reacting halogenated nitrobenzene derivatives (e.g., 4-chloro-3-(trifluoromethyl)nitrobenzene) with nucleophiles (e.g., alcohols or amines) under alkaline conditions to introduce functional groups .
- Reduction : Reducing nitro intermediates to anilines using iron powder in acidic media or catalytic hydrogenation .
- Condensation : Coupling the aniline derivative with cyanoacetic acid using condensing agents like N,N’-dicyclohexylcarbodiimide (DCC) in polar aprotic solvents (e.g., DMSO) to form the cyanoacetamide moiety .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity, particularly the cyano (-CN) and trifluoromethyl (-CF3) groups .
- HPLC : Quantifies purity (>95% for research-grade material) and detects hydrolyzed byproducts (e.g., carboxamides) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Q. How can solubility and stability issues be addressed during experimental workflows?
- Solubility : Use polar aprotic solvents (DMSO, DMF) for reactions; switch to aqueous-organic mixtures (acetonitrile/water) for biological assays .
- Stability : Store at -20°C under inert atmosphere to prevent hydrolysis of the cyano group. Avoid prolonged exposure to strong acids/bases .
Advanced Research Questions
Q. How do the electronic effects of the trifluoromethyl and cyano groups influence reactivity in nucleophilic substitution reactions?
The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which:
- Activates the phenyl ring toward electrophilic substitution at the para position relative to the chloro group.
- Deactivates the ring toward nucleophilic attack, requiring harsh conditions for further functionalization .
The cyano (-CN) group enhances the electrophilicity of the adjacent carbonyl, making the acetamide moiety prone to nucleophilic additions (e.g., thiols or amines) .
Example : In Suzuki-Miyaura coupling, the CF3 group directs cross-coupling to the meta position, while the cyano group stabilizes transition states via resonance .
Q. What methodologies are employed to evaluate biological activity, and how can contradictory data across assays be resolved?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC) testing against Gram+/Gram- bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Contradictions : Discrepancies often arise from:
- Purity variations (e.g., residual DMSO in stock solutions).
- Assay conditions (pH, serum proteins affecting compound bioavailability) .
- Structural analogs: Minor differences in substituents (e.g., chloro vs. fluoro) alter target binding .
Q. How can reaction pathways be optimized to minimize byproducts during scale-up?
- Process Parameters :
| Challenge | Solution | Reference |
|---|---|---|
| Hydrolysis | Anhydrous conditions, inert atmosphere | |
| Low Yield | Excess cyanoacetic acid (1.5 eq) | |
| Purification | Recrystallization from ethanol/water |
Q. What computational tools predict the compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or proteases). The CF3 group often occupies hydrophobic pockets .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from PubChem .
Note : Always validate predictions with experimental IC50 or Kd measurements .
Key Data Contradictions and Resolutions
- Synthesis Yields : Patent methods report >80% yields for condensation, while lab-scale studies achieve ~60%. Resolution: Optimize stoichiometry (1.2 eq DCC) and reaction time (24–48 hrs).
- Biological Activity : Antimicrobial assays show variability (MIC 2–32 µg/mL). Resolution: Standardize inoculum size and solvent controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
